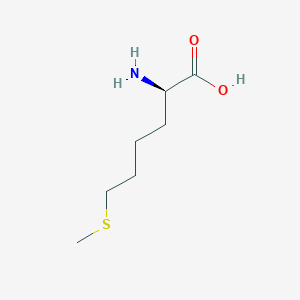
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is an organic compound with the molecular formula C11H7FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group and a 5-methylthiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-methylthiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluorobenzonitrile is reacted with a boronic acid derivative of 5-methylthiazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the thiazole ring to produce different functional groups.
Scientific Research Applications
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and thiazole groups can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved can vary, but often include interactions with key proteins and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(2-methylthiazol-4-yl)benzonitrile
- 3-Fluoro-5-(2-(2-fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile
Uniqueness
3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is unique due to the specific positioning of the fluoro and thiazole groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7FN2S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-fluoro-5-(5-methyl-1,3-thiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7FN2S/c1-7-6-14-11(15-7)9-2-8(5-13)3-10(12)4-9/h2-4,6H,1H3 |
InChI Key |
QHMBLOUNDIXROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)




![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)




